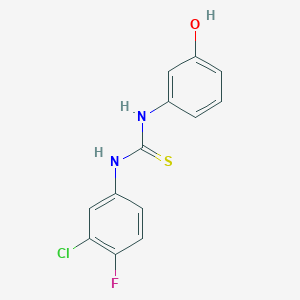
3,5-dimethyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 3,5-dimethyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile 2-oxide and related compounds often involves complex reactions. For example, 7,8,9,10-Tetrahydropyrrolo[2,1-a]isoquinolines, which are structurally related, were obtained through 1,3-dipolar cycloaddition reactions of corresponding N-ylides with olefinic and acetylenic dipolarophiles. A stable tetrahydroisoquinolinium dicyanomethylide was also characterized by X-ray diffraction analysis (Caira et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2,3,4,5-tetrahydro-1H-3-benzazepine derivatives and dimethyl 4-cyano-2,3,6,7-tetrahydro-1H-3-benzazonine-5,6-dicarboxylate, was established through comprehensive studies including X-ray structural analysis. These studies provide insights into the complex molecular frameworks and the positioning of functional groups within the molecules (Soldatenkov et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving 3,5-dimethyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile 2-oxide derivatives are diverse. For instance, the reactions of 3,4-dihydroisoquinoline N-oxide with ketenes indicate the formation of adducts and highlight the reactive nature of the N-oxide group in facilitating such chemical transformations (Evans et al., 1987).
Physical Properties Analysis
Physical properties, including the crystalline structure of related compounds like 5,6,7,8-tetrahydroquinoline 1-oxide hemihydrate, have been documented. These studies reveal how water molecules interact with N-oxides to form dimers and establish a three-dimensional network, showcasing the importance of hydrogen bonding in determining the physical characteristics of these compounds (Karczmarzyk et al., 2010).
Chemical Properties Analysis
The chemical properties of 3,5-dimethyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile 2-oxide derivatives are influenced by their structural composition. For example, the Ir(III)-catalyzed synthesis of isoquinoline N-oxides from aryloxime and α-diazocarbonyl compounds highlights the potential for N-oxide functionalization and the broader reactivity profile of these molecules (Phatake et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,5-dimethyl-2-oxido-5,6,7,8-tetrahydroisoquinolin-2-ium-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8-4-3-5-10-7-14(15)9(2)11(6-13)12(8)10/h7-8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUDPWHZCLFNDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=C[N+](=C(C(=C12)C#N)C)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile 2-oxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B5513901.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]piperidine](/img/structure/B5513914.png)

![3-hydroxy-4-methyl-1-(1,2,5-trimethyl-4-piperidinyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5513923.png)
![2-chloro-4,5-difluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5513937.png)
![1-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5513944.png)
![2-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5513950.png)
![1-cyclopentyl-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5513961.png)
![3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5513964.png)
![ethyl 4-[(3-oxo-3H-benzo[f]chromen-2-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5513970.png)

![1-{[2-(1,3-benzodioxol-5-yl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B5513996.png)

![4-[3-(3-bromo-4-methoxyphenyl)acryloyl]morpholine](/img/structure/B5514011.png)